4,4,5-Trimethylhexanenitrile
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Overview
Description
4,4,5-Trimethylhexanenitrile is an organic compound with the molecular formula C9H17N . It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom. This compound is notable for its branched structure, which includes three methyl groups attached to a hexane backbone. The presence of these methyl groups influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4,5-Trimethylhexanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide, resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using the methods mentioned above, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 4,4,5-Trimethylhexanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles can be employed.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
4,4,5-Trimethylhexanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving nitrile metabolism and enzymatic reactions.
Medicine: Research into potential pharmaceutical applications, including drug synthesis and development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,4,5-Trimethylhexanenitrile involves its interaction with various molecular targets:
Molecular Targets: The nitrile group can interact with enzymes and proteins, influencing their activity.
Pathways Involved: The compound can participate in metabolic pathways involving nitrile hydrolysis and reduction, leading to the formation of amines and carboxylic acids
Comparison with Similar Compounds
- 4-Methylpentanenitrile
- 3,3-Dimethylbutanenitrile
- 2,2-Dimethylpropanenitrile
Comparison: 4,4,5-Trimethylhexanenitrile is unique due to its specific branching pattern, which affects its reactivity and physical properties. Compared to similar compounds, it may exhibit different boiling points, solubility, and reactivity in chemical reactions .
Properties
CAS No. |
99064-65-0 |
---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
4,4,5-trimethylhexanenitrile |
InChI |
InChI=1S/C9H17N/c1-8(2)9(3,4)6-5-7-10/h8H,5-6H2,1-4H3 |
InChI Key |
BWVYVVULWLVWBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C)CCC#N |
Origin of Product |
United States |
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